molecular formula C8H16O B14678340 3,4-Dimethylhexanal CAS No. 27608-05-5

3,4-Dimethylhexanal

Cat. No.: B14678340
CAS No.: 27608-05-5
M. Wt: 128.21 g/mol
InChI Key: AFFOREKIFCONEL-UHFFFAOYSA-N
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Description

3,4-Dimethylhexanal is an organic compound belonging to the aldehyde family It is characterized by a six-carbon chain with two methyl groups attached to the third and fourth carbon atoms, and an aldehyde functional group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylhexanal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 3,4-dimethylhexene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.

Types of Reactions:

    Oxidation: this compound can be further oxidized to 3,4-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3,4-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 3,4-Dimethylhexanoic acid

    Reduction: 3,4-Dimethylhexanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4-Dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving aldehyde metabolism and its effects on biological systems.

    Medicine: Research into its potential therapeutic properties and its role in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a precursor in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethylhexanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic addition reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.

Comparison with Similar Compounds

    3,4-Dimethylhexane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional group.

    3,4-Dimethylhexanol: The corresponding alcohol of 3,4-dimethylhexanal.

    3,4-Dimethylhexanoic acid: The carboxylic acid derivative of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it valuable in various chemical transformations and applications.

Properties

CAS No.

27608-05-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3,4-dimethylhexanal

InChI

InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3

InChI Key

AFFOREKIFCONEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CC=O

Origin of Product

United States

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